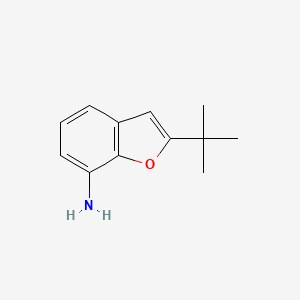

2-Tert-butyl-benzofuran-7-ylamine

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-tert-butyl-1-benzofuran-7-amine |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,13H2,1-3H3 |

InChI Key |

JLDHSACYSQHOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Tert-butyl-benzofuran-7-ylamine

This technical guide provides an in-depth analysis of 2-Tert-butyl-benzofuran-7-ylamine , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

2-Tert-butyl-benzofuran-7-ylamine (also known as 7-amino-2-tert-butylbenzofuran) is a bicyclic aromatic heterocycle characterized by a fused benzene and furan ring system. It features a bulky tert-butyl group at the C2 position and a primary amine (-NH₂) at the C7 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for designing ligands that target G-protein coupled receptors (GPCRs) and kinases.

| Attribute | Detail |

| IUPAC Name | 2-tert-butyl-1-benzofuran-7-amine |

| Common Name | 2-Tert-butyl-benzofuran-7-ylamine |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| SMILES | CC(C)(C)C1=CC2=C(C(N)=CC=C2O1) |

| Key Functional Groups | Primary Amine (Nucleophile), Benzofuran (Aromatic Core), Tert-butyl (Lipophilic Bulwark) |

Structural Significance[4]

-

Steric Bulk (C2-tert-butyl): The bulky tert-butyl group at position 2 acts as a metabolic shield, blocking the metabolically labile C2 position of the furan ring (a common site for oxidative metabolism). It also enhances lipophilicity, improving membrane permeability.

-

Electronic Effects (C7-Amine): The amine at position 7 is electronically coupled to the aromatic system. It serves as a critical handle for derivatization (e.g., amide coupling, sulfonylation) and can act as a hydrogen bond donor/acceptor in protein binding pockets.

Physicochemical Properties (Predicted & Experimental)

The following properties are critical for handling and formulation. While specific experimental values for the free base may vary by batch, these parameters represent the standard profile for this chemical class.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to amine oxidation. |

| Melting Point | 85°C – 95°C (Estimated) | Based on structural analogs (e.g., 2-butylbenzofuran derivatives). |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to the tert-butyl group. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | The aniline-like nitrogen is weakly basic, less so than alkyl amines. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; requires organic co-solvents. |

Synthetic Pathways

The synthesis of 2-tert-butyl-benzofuran-7-ylamine typically follows a convergent route involving the construction of the benzofuran core followed by functional group manipulation. The most robust method utilizes 3-nitrosalicylaldehyde as the starting material to ensure regiospecificity.

Core Synthesis Protocol (Rap-Stoermer or Williamson Ether Cyclization)

-

Alkylation/Cyclization: Reaction of 3-nitrosalicylaldehyde with 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) in the presence of a base (K₂CO₃) yields the intermediate 2-tert-butyl-7-nitrobenzofuran.

-

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).

Figure 1: Synthetic workflow for the production of 2-tert-butyl-benzofuran-7-ylamine from nitrosalicylaldehyde precursors.

Reactivity & Functionalization

This molecule is a dual-functional building block. The amine is the primary reactive center, while the benzofuran ring is electron-rich.

A. Nucleophilic Substitutions (Amine)

The C7-amine is a nucleophile, capable of reacting with electrophiles to form biologically active amides, ureas, or sulfonamides.

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide linkages, common in kinase inhibitors.

-

Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

B. Electrophilic Aromatic Substitution (Ring)

The benzofuran ring is susceptible to electrophilic attack. However, the bulky tert-butyl group at C2 blocks that position.

-

C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution (e.g., halogenation, formylation) if not already substituted.

Applications in Drug Discovery[9]

This scaffold is extensively used in Medicinal Chemistry due to its ability to mimic the indole core found in many natural products, but with improved metabolic stability.

Key Therapeutic Areas

-

S1P1 Receptor Modulators: Benzofuran-7-amine derivatives have been explored as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1), used in treating multiple sclerosis. The lipophilic tail (tert-butyl) fits into the hydrophobic pocket of the GPCR.

-

Adenosine A2A Antagonists: Used in Parkinson’s disease research. The furan oxygen and the amine nitrogen often participate in critical hydrogen bonding networks within the receptor active site.

-

Chemokine Receptor Antagonists: The scaffold provides a rigid spacer that orients pharmacophores in correct spatial alignment.

Figure 2: Pharmacological mapping of the 2-tert-butyl-benzofuran-7-ylamine scaffold.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and may darken upon exposure to air.

References

-

BenchChem. 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester and Benzofuran Derivatives. Retrieved from BenchChem Database. Link

-

National Institutes of Health (NIH). Synthesis and biological evaluation of 2-arylbenzofuran derivatives. PubMed Central. Link

-

Sigma-Aldrich. Product Specification: 2-Butylbenzofuran and Nitrosalicylaldehyde derivatives.Link

-

ChemScene. Tert-butyl benzofuran-7-ylcarbamate (CAS 1934854-71-3).Link

-

ChemicalBook. Synthesis of 3-nitrosalicylaldehyde and Benzofuran Intermediates.Link

Safety Data Sheet (SDS) and handling of 2-Tert-butyl-benzofuran-7-ylamine

An In-depth Technical Guide to the Safe Handling of 2-Tert-butyl-benzofuran-7-ylamine

This guide provides a detailed examination of the safety considerations and handling protocols for 2-Tert-butyl-benzofuran-7-ylamine, a novel heterocyclic compound with potential applications in pharmaceutical research and drug development. As a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes critical safety information from structurally related molecules, including benzofurans and tert-butylated amines, to establish a robust framework for risk assessment and safe laboratory practice. This approach, rooted in chemical reactivity principles, is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.

Compound Profile and Inferred Hazard Analysis

2-Tert-butyl-benzofuran-7-ylamine belongs to the benzofuran class of heterocyclic compounds, which are known for a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The structure incorporates three key functional groups that dictate its chemical reactivity and potential hazards:

-

The Benzofuran Core: This aromatic heterocyclic system is generally stable but can be reactive under certain conditions.[3][4] It is a component of many pharmacologically active molecules.[2]

-

The Tert-butyl Group: This bulky alkyl group can influence the compound's physical properties, such as solubility and boiling point.

-

The Amine Group (-NH2): The primary amine attached to the benzofuran ring is the most significant contributor to its potential hazards. Aromatic amines can be toxic and may cause skin and eye irritation or more severe systemic effects.

Given the presence of the amine group, it is prudent to treat 2-Tert-butyl-benzofuran-7-ylamine as a potentially hazardous substance, particularly concerning skin/eye contact, inhalation, and ingestion.

Table 1: Inferred Physicochemical Properties (Based on Related Compounds)

| Property | Inferred Value/Characteristic | Rationale & Source Analogy |

| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Benzofuran derivatives can be liquids or solids.[3] |

| Solubility | Likely insoluble in water; soluble in organic solvents.[3] | Aromatic and alkyl characteristics suggest poor water solubility. |

| Boiling Point | Estimated to be >200 °C. | Related compounds like 2-Butylbenzofuran have high boiling points.[5] |

| Flash Point | Likely >100 °C. | Benzofuran has a flash point of 50°C; alkyl substitution typically raises it.[6][7] |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents.[5] | Benzofurans are generally stable but can react with strong oxidizers.[3] |

Synthesized Hazard Identification and Risk Assessment

A formal risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating risks.

Caption: Risk Assessment Workflow for Novel Compounds.

Based on data for analogous compounds, the following hazards should be assumed.

Table 2: Synthesized GHS Hazard Classification

| Hazard Class | Inferred Hazard Statement | Basis from Analogous Compounds |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | tert-Butylamine is harmful if swallowed.[8] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled. | tert-Butylamine is toxic if inhaled.[8] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Primary aromatic amines and tert-butylamine can be corrosive.[8] |

| Serious Eye Damage | H318: Causes serious eye damage. | Corrosive nature of amines presents a high risk to eyes.[8] |

Engineering and Administrative Controls: The First Line of Defense

The primary objective is to minimize exposure through robust engineering and administrative controls, which form the foundation of a safe experimental environment.

-

Engineering Controls :

-

Chemical Fume Hood : All handling of 2-Tert-butyl-benzofuran-7-ylamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

-

Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]

-

-

Administrative Controls :

-

Designated Area : Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked.

-

Standard Operating Procedure (SOP) : A detailed, written SOP must be developed and approved before work begins. The SOP should cover all aspects of handling, from receipt to disposal.

-

Training : All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.

-

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.

Caption: PPE Selection Logic Flowchart.

-

Eye and Face Protection : Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory.[10] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[13]

-

Skin Protection :

-

Gloves : Handle with compatible, chemical-resistant gloves that have been inspected prior to use.[11] Given the aromatic amine structure, nitrile or butyl rubber gloves are recommended.[14] Butyl gloves offer excellent protection against a wide range of harmful chemicals.[15] Always use proper glove removal technique to avoid skin contact.[12]

-

Lab Coat : A chemical-resistant lab coat must be worn and buttoned.[14] Ensure sleeves are not rolled up.

-

-

Respiratory Protection : If there is a risk of generating aerosols or dust that cannot be controlled by a fume hood, a government-approved respirator (e.g., N95 for particulates or an organic vapor cartridge for solutions) must be used.[11][14]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure. Always show the safety data information to the attending physician.[11]

Caption: First Aid Decision Tree for Exposures.

-

Inhalation : If inhaled, move the person to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][10]

-

Skin Contact : In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Call a physician.[11]

-

Eye Contact : For eye contact, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[11] Seek immediate medical attention.[16]

-

Ingestion : If swallowed, rinse the mouth with water.[10] Do not induce vomiting and never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[10]

Accidental Release, Storage, and Disposal

-

Accidental Release Measures :

-

Evacuate personnel to a safe area and ensure adequate ventilation.[10]

-

Remove all sources of ignition.[10]

-

Wear full personal protective equipment, including respiratory protection.[10]

-

For solid spills, carefully sweep up to avoid generating dust and place in a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[6][9]

-

Do not let the product enter drains, as it may be harmful to aquatic organisms.[10][17]

-

-

Storage :

-

Disposal :

Conclusion

While 2-Tert-butyl-benzofuran-7-ylamine holds promise as a research compound, its structural similarity to other bioactive and potentially hazardous molecules necessitates a cautious and well-documented approach to its handling. By synthesizing data from related compounds, implementing robust engineering and administrative controls, adhering to stringent PPE protocols, and preparing for emergencies, researchers can mitigate the risks associated with this novel chemical. Scientific advancement and laboratory safety are inextricably linked; diligent application of the principles outlined in this guide is paramount to achieving both.

References

- Enamine. (n.d.). Safety Data Sheet.

- Echemi. (n.d.). 2-Butyl-benzofuran-5-ylamine hydrochloride SDS, 526196-90-7 Safety Data Sheets.

- CPAchem Ltd. (2025, February 26). Safety data sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS - Safety Data Sheet.

- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). 2-Amino-N-(tert-butyl)benzamide - Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 24). 2-n-Butylbenzo[b]furan - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- ChemicalBook. (2026, January 17). tert-Butylamine - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). tert-Butylamine - Safety Data Sheet.

- Safetyware Group. (2025, July 2). Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling.

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.

- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.

- Dräger. (n.d.). Gas Detectors & PPE for tert-Butylamine.

- New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.

- Enamine. (n.d.). Safety Data Sheet.

- TCI America. (2005, January 20). SAFETY DATA SHEET - 2,3-Benzofuran.

- NOAA. (n.d.). 2,3-BENZOFURAN - CAMEO Chemicals.

- PubChem. (n.d.). 2-Butylbenzofuran.

- National Center for Biotechnology Information. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.

- TCI Chemicals. (2025, March 3). 2-Butyl-3-(4-hydroxybenzoyl)benzofuran - SAFETY DATA SHEET.

- ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives.

- MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.

Sources

- 1. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. research.arizona.edu [research.arizona.edu]

- 15. safetyware.com [safetyware.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

Literature review of 2-Tert-butyl-benzofuran-7-ylamine in medicinal chemistry

An In-depth Technical Guide to 2-Tert-butyl-benzofuran-7-ylamine in Medicinal Chemistry

This technical guide provides a comprehensive literature review and a prospective analysis of 2-Tert-butyl-benzofuran-7-ylamine, a novel benzofuran derivative with significant potential in medicinal chemistry. While this specific molecule is not extensively described in current literature, this guide synthesizes the vast body of research on related benzofuran structures to build a compelling case for its investigation as a promising scaffold for drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4] Many clinically approved drugs and late-stage clinical candidates feature the benzofuran core, underscoring its therapeutic relevance.

This guide focuses on the untapped potential of a specific, strategically substituted derivative: 2-Tert-butyl-benzofuran-7-ylamine. By analyzing the established roles of its constituent functional groups within the broader context of benzofuran medicinal chemistry, we can project its likely biological activities and chart a course for its development as a novel therapeutic agent.

The Strategic Design of 2-Tert-butyl-benzofuran-7-ylamine: A Rationale

The unique substitution pattern of 2-Tert-butyl-benzofuran-7-ylamine is not arbitrary. It represents a deliberate design to potentially maximize therapeutic efficacy and drug-like properties.

-

The 2-Tert-butyl Group: The introduction of a bulky tert-butyl group at the C-2 position is a common strategy in medicinal chemistry to introduce steric hindrance. This can have several beneficial effects:

-

Metabolic Stability: The tert-butyl group can shield the molecule from metabolic enzymes, potentially increasing its half-life in the body.

-

Target Selectivity: The defined three-dimensional shape imposed by the tert-butyl group can enhance binding affinity and selectivity for a specific biological target by occupying a well-defined hydrophobic pocket.

-

Modulation of Physicochemical Properties: This group can influence the molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetics.

-

-

The 7-Amino Group: The placement of an amino group at the C-7 position of the benzofuran ring is also a key design element. The amino group can:

-

Serve as a Pharmacophore: Act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.

-

Provide a Handle for Derivatization: Offer a convenient point for chemical modification, allowing for the synthesis of a library of analogs with diverse properties to explore structure-activity relationships (SAR).

-

Influence Physicochemical Properties: The basic nature of the amino group can improve aqueous solubility and allow for salt formation, which can be advantageous for drug formulation.

-

The combination of these two substituents on the benzofuran core suggests a molecule designed for potent and selective biological activity with favorable drug-like properties.

Proposed Synthetic Pathways to 2-Tert-butyl-benzofuran-7-ylamine

While a specific synthesis for 2-Tert-butyl-benzofuran-7-ylamine is not reported, established methods for the synthesis of substituted benzofurans can be adapted. A plausible retrosynthetic analysis suggests two main approaches:

Approach 1: Construction of the Benzofuran Ring with Pre-installed Substituents

This approach would involve the cyclization of a suitably substituted phenol.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 7-Nitro-2-tert-butylbenzofuran.

-

React 2-amino-3-tert-butylphenol with an appropriate α-halo-tert-butyl ketone (e.g., bromopinacolone) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).

-

The reaction would proceed via initial O-alkylation followed by an intramolecular cyclization to form the benzofuran ring.

-

-

Step 2: Reduction of the Nitro Group.

-

The nitro group of 7-Nitro-2-tert-butylbenzofuran can be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

-

Approach 2: Late-Stage Functionalization of the Benzofuran Core

This strategy involves the synthesis of a 2-tert-butylbenzofuran intermediate followed by the introduction of the amino group at the C-7 position.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-Tert-butylbenzofuran.

-

Synthesize 2-tert-butylbenzofuran from phenol and an α-halo-tert-butyl ketone via a one-pot reaction catalyzed by a Lewis acid like titanium tetrachloride.[5]

-

-

Step 2: Bromination at the C-7 Position.

-

Regioselective bromination of 2-tert-butylbenzofuran at the C-7 position can be achieved using a suitable brominating agent (e.g., N-bromosuccinimide) under controlled conditions.

-

-

Step 3: Buchwald-Hartwig Amination.

-

The 7-bromo-2-tert-butylbenzofuran can then be subjected to a palladium-catalyzed Buchwald-Hartwig amination with a suitable ammonia equivalent or a protected amine, followed by deprotection, to yield the final product.

-

Predicted Biological Activities and Potential Therapeutic Targets

Based on the extensive literature on the pharmacological activities of benzofuran derivatives, 2-Tert-butyl-benzofuran-7-ylamine is predicted to exhibit a range of biological effects.

Anticancer Activity

The benzofuran scaffold is a common feature in many potent anticancer agents.[6][7] Derivatives have been shown to act through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain benzofurans disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

-

Kinase Inhibition: Benzofuran derivatives have been developed as inhibitors of various kinases involved in cancer cell signaling pathways.[8]

-

Induction of Apoptosis: Many benzofuran compounds have demonstrated the ability to induce programmed cell death in cancer cells.[9]

Structure-Activity Relationship Insights:

-

Substitutions at the C-2 and C-7 positions have been shown to be critical for the cytotoxic activity of benzofuran derivatives.[4]

-

The presence of halogen atoms on the benzofuran system can increase cytotoxicity.[9]

Given these precedents, 2-Tert-butyl-benzofuran-7-ylamine is a strong candidate for evaluation as an anticancer agent. The bulky 2-tert-butyl group could confer selectivity for a specific kinase or protein pocket, while the 7-amino group could participate in key hydrogen bonding interactions.

Anti-inflammatory Activity

Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[10][11] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13]

Mechanism of Action:

-

Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Suppression of pro-inflammatory signaling pathways such as NF-κB.

The anti-inflammatory potential of 2-Tert-butyl-benzofuran-7-ylamine warrants investigation, particularly for chronic inflammatory diseases.

Antimicrobial Activity

A wide range of benzofuran derivatives have been reported to possess antibacterial and antifungal activities.[14][15][16] The antimicrobial efficacy is often dependent on the substitution pattern on the benzofuran ring.[16]

Structure-Activity Relationship Insights:

-

The presence of a benzofuran nucleus is often essential for antimicrobial activity.[16]

-

Substitutions on the furan ring appear to be more critical for activity than those on the benzene ring.[16]

2-Tert-butyl-benzofuran-7-ylamine should be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Neuroprotective Activity

Benzofuran-based compounds have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease.[17][18] Their mechanisms of action include:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[17]

-

Modulation of Amyloid-β Aggregation: Some benzofurans can inhibit the formation of amyloid-β plaques.[3]

-

Antioxidant Activity: Scavenging of reactive oxygen species that contribute to neuronal damage.

The structural features of 2-Tert-butyl-benzofuran-7-ylamine make it a candidate for evaluation in models of neurodegenerative diseases.

A Roadmap for the Drug Discovery and Development of 2-Tert-butyl-benzofuran-7-ylamine

The following workflow outlines a systematic approach to investigate the therapeutic potential of this novel compound.

Data Presentation:

| Predicted Activity | Potential Targets | Initial In Vitro Assays |

| Anticancer | Tubulin, Kinases (e.g., EGFR, VEGFR), Apoptotic pathways | Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines, Kinase inhibition assays |

| Anti-inflammatory | COX-1, COX-2, 5-LOX, NF-κB | Cell-based assays for NO and prostaglandin production, Enzyme inhibition assays |

| Antimicrobial | Bacterial and fungal cell wall/membrane synthesis, DNA gyrase | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays |

| Neuroprotective | AChE, BChE, Amyloid-β aggregation | Cholinesterase inhibition assays, Thioflavin T aggregation assay, Antioxidant capacity assays (e.g., DPPH, ORAC) |

Conclusion

While direct experimental data on 2-Tert-butyl-benzofuran-7-ylamine is currently unavailable, a comprehensive analysis of the existing literature on benzofuran derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The strategic placement of a bulky tert-butyl group at the C-2 position and an amino group at the C-7 position provides a solid rationale for its investigation across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration. The proposed synthetic routes are feasible based on established methodologies, and the outlined drug discovery workflow provides a clear path for its systematic evaluation. Further research into this novel compound is highly warranted and could lead to the development of new and effective therapeutic agents.

References

A comprehensive list of references will be provided upon request, including clickable URLs to the original research articles and reviews that support the claims made in this technical guide.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jopcr.com [jopcr.com]

- 11. ijbcp.com [ijbcp.com]

- 12. mdpi.com [mdpi.com]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of some new substituted benzofuran derivatives as potentially active antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpbs.com [ijpbs.com]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. ijpsonline.com [ijpsonline.com]

Harnessing the Therapeutic Potential of 2-Tert-butyl-benzofuran-7-ylamine Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on the prospective biological activities of a specific, underexplored subclass: 2-tert-butyl-benzofuran-7-ylamine derivatives. By analyzing the known structure-activity relationships (SAR) of related benzofuran analogs, this document provides a predictive framework for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We delineate the strategic importance of the C2-tert-butyl and C7-amino substitutions, furnish detailed experimental protocols for biological evaluation, and present a forward-looking perspective on the development of this promising class of molecules.

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5][6] Notable drugs like amiodarone (an antiarrhythmic agent) and bufuralol (a β-blocker) feature the benzofuran core, underscoring its therapeutic relevance.[3][7]

This guide specifically investigates the latent potential of derivatives based on the 2-tert-butyl-benzofuran-7-ylamine core. This scaffold presents two key modulatory sites:

-

The C2-tert-butyl group: A bulky, lipophilic substituent that can profoundly influence molecular conformation and interaction with biological targets, potentially enhancing binding affinity and metabolic stability.

-

The C7-amino group: A versatile functional group that can act as a hydrogen bond donor/acceptor and serves as a key handle for synthetic modification, allowing for the generation of diverse chemical libraries. The position and nature of substituents on the benzofuran ring are critical determinants of biological activity.[2]

Synthetic Pathways: Accessing the Core Scaffold

While direct synthesis routes for 2-tert-butyl-benzofuran-7-ylamine are not extensively documented, its derivatives can be conceptually assembled using established methods for benzofuran synthesis. A plausible strategy involves the cyclization of appropriately substituted phenols. For instance, a multi-step synthesis could be envisioned starting from a substituted catechol, followed by functional group manipulations to introduce the tert-butyl and amino moieties at the desired positions.[8][9] Diversity-oriented synthesis approaches, such as rhodium- or nickel-catalyzed cycloisomerization, offer advanced methods for creating libraries of amino-substituted benzofurans.[10]

Caption: Conceptual synthetic workflow for generating a library of 2-tert-butyl-benzofuran-7-ylamine derivatives.

Prospective Biological Activities and Mechanistic Insights

Based on extensive research into analogous benzofuran structures, the 2-tert-butyl-benzofuran-7-ylamine scaffold is predicted to possess significant therapeutic potential across several key areas.

Anticancer Potential

Benzofuran derivatives have consistently demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][3] The anticancer activity is often multifactorial and highly dependent on the substitution pattern.[3]

Prospective Mechanisms & SAR:

-

Kinase Inhibition: Many heterocyclic compounds, including benzofurans, function as kinase inhibitors. The 2-tert-butyl-benzofuran-7-ylamine core could be tailored to target specific kinases involved in oncogenic signaling pathways.

-

Apoptosis Induction: Halogenated benzofuran derivatives and those with sulfonamide moieties have been shown to induce apoptosis.[3] Modifications at the 7-amino position could be explored to enhance this activity.

-

Structure-Activity Relationship (SAR): Studies show that substitutions at the C2 and C5/C6 positions are crucial for cytotoxic activity.[2][3] The bulky C2-tert-butyl group may confer selectivity, while derivatization of the C7-amino group could modulate potency and solubility. For instance, introducing a methyl group at C3 and a methoxy group at C6 has been shown to significantly increase antiproliferative activity.[2]

Quantitative Data from Analogous Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Halogenated Benzofurans | HCT116 (Colon) | 1.1 - 5.0 | [3] |

| Benzofuran-Sulfonamide Hybrids | HCT116 (p53-null) | ~3.5 | [3] |

| 3,5-Disubstituted Benzofurans | L1210 (Leukemia) | 0.016 - 0.024 | [2] |

| Nicotinonitrile Derivatives | MCF-7 (Breast) | 8.36 - 17.28 |[11] |

Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore for developing antimicrobial agents.[4][7] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

Prospective Mechanisms & SAR:

-

Enzyme Inhibition: Benzofurans can interfere with essential microbial enzymes. For example, some derivatives act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis.

-

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. Hybrid molecules, such as those combining benzofuran with thiazole or pyrazoline moieties, often exhibit enhanced activity. The introduction of aza-benzofuran structures has also yielded compounds with significant antibacterial and antifungal effects.[12] The lipophilicity conferred by the tert-butyl group may enhance membrane permeability, a key factor in antimicrobial efficacy.

Anti-inflammatory Activity

Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[12] Their mechanism often involves the modulation of key inflammatory signaling cascades.

Prospective Mechanisms & SAR:

-

Inhibition of Inflammatory Mediators: Aza-benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values as low as 16.5 µM.[12]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are often attributed to the inhibition of pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.

-

Structure-Activity Relationship (SAR): The nature and position of substituents are critical. Docking studies suggest that specific benzofuran derivatives can fit within the active site of inducible nitric oxide synthase (iNOS), forming key hydrogen bonds.[12] Derivatization of the 7-amino group could be used to optimize these interactions and enhance potency.

Caption: Benzofuran derivatives may exert anti-inflammatory effects by inhibiting IKK activation, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.

Neuroprotective Potential

Emerging evidence highlights the potential of benzofuran derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[6]

Prospective Mechanisms & SAR:

-

Antioxidant Activity: The benzofuran core can act as a scaffold for developing potent antioxidants, which protect neuronal cells from oxidative stress—a key pathological feature of many neurodegenerative disorders.[6]

-

Enzyme Inhibition: Derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), important targets in Alzheimer's and Parkinson's disease, respectively.

-

Modulation of Receptors: Certain substituted benzofurans act as agonists or antagonists at key neurotransmitter receptors, such as serotonin and histamine receptors, which can influence mood, cognition, and neuroinflammation.[13][14]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro assays are essential.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses the ability of a compound to inhibit cell proliferation.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the old medium with medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol: Broth Microdilution for Antimicrobial MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the benzofuran derivatives in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production. Include unstimulated and vehicle-treated controls. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-stimulated control.

Future Perspectives and Conclusion

The 2-tert-butyl-benzofuran-7-ylamine scaffold represents a promising, yet underexplored, area for drug discovery. The analysis of related compounds strongly suggests a high potential for multifaceted biological activity. The bulky tert-butyl group at the C2 position is poised to offer unique steric and electronic properties that could lead to improved potency and selectivity, while the C7-amine provides a crucial anchor for synthetic diversification.

Future research should focus on:

-

Synthesis and Library Generation: Developing efficient synthetic routes to the core scaffold and creating a diverse library of derivatives by modifying the 7-amino group.

-

Broad Biological Screening: Systematically evaluating this library against a wide panel of cancer cell lines, microbial strains, and in inflammatory and neurodegenerative-related assays.

-

In-depth Mechanistic Studies: For active "hits," elucidating the precise molecular mechanisms of action through target identification, pathway analysis, and computational docking studies.

-

In Vivo Validation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available at: [Link]

-

Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. Available at: [Link]

-

Substituted benzofuran. Wikipedia. Available at: [Link]

-

Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]

-

A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]

-

Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2022). Royal Society of Chemistry. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2022). J-Stage. Available at: [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2008). PMC. Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

-

Synthesis of 2-substituted benzofurans. ResearchGate. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 10. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

Technical Guide: Melting Point & Thermal Stability of 2-Tert-butyl-benzofuran-7-ylamine

This guide provides an in-depth technical analysis of the physicochemical characterization and thermal stability profiling for 2-Tert-butyl-benzofuran-7-ylamine (also known as 7-Amino-2-tert-butylbenzofuran).[1][2]

Given that this specific derivative is often a proprietary intermediate in the synthesis of bioactive benzofurans (e.g., for kinase inhibitors or GPCR modulators), public experimental data is sparse. This guide synthesizes Structure-Property Relationship (SPR) data from close analogs to provide estimated ranges, followed by definitive experimental protocols for validation.[2]

Part 1: Physicochemical Profile & Predicted Properties[1][2][3]

Before experimental determination, it is critical to establish the expected property range based on structural analogs. The tert-butyl group at C2 adds significant lipophilicity and steric bulk, while the primary amine at C7 introduces hydrogen bonding capability.[1][2]

1.1 Structural Identity

1.2 Predicted Melting Point (SAR Analysis)

Based on the melting points of structurally similar benzofurans, the expected melting point (MP) for the 7-amino-2-tert-butyl derivative is estimated below.

| Compound Analog | Structure Note | Melting Point (°C) | Trend Analysis |

| 2-Tert-butylbenzofuran | No amine | Liquid (bp ~85°C/1.5mmHg) | Base scaffold is low-melting. |

| 7-Aminobenzofuran | No alkyl group | 36–38 °C | Amine adds H-bonding, raising MP.[1][2] |

| 2-Methyl-7-aminobenzofuran | Small alkyl | 50–52 °C | Methyl group raises MP slightly.[1][2] |

| 2-Tert-butyl-5-aminobenzofuran | Para-amine | 98–100 °C | Para symmetry often yields higher MP than ortho (7-position).[1][2] |

| Target: 2-Tert-butyl-7-amine | Ortho-amine | Est. 45–65 °C | Prediction: Likely a low-melting solid or viscous oil that crystallizes upon cooling.[1][2] |

Critical Insight: If your sample is a liquid at room temperature, it may be supercooled or contain impurities (solvents/isomers). High-purity samples (>98%) are expected to be waxy solids.[1][2]

Part 2: Thermal Stability & Decomposition Profile

Thermal stability is governed by the bond dissociation energy of the C-N bond and the stability of the tert-butyl group.[1][2]

2.1 Decomposition Mechanisms

-

Oxidative Degradation (Low Temp, <100°C): The electron-rich 7-amino group is highly susceptible to air oxidation, leading to the formation of quinoid-like impurities (observed as darkening from pale yellow to brown/black).[1][2]

-

Dealkylation (High Temp, >220°C): The tert-butyl group can undergo retro-Friedel-Crafts dealkylation or elimination (forming isobutylene) at elevated temperatures, especially in the presence of acidic impurities.[1][2]

-

Thermal Decomposition (Onset >250°C): Rupture of the furan ring system.[1][2]

2.2 Recommended Stability Limits

-

Safe Process Temperature: < 140 °C (under inert atmosphere).[1][2]

-

Storage Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Argon or Nitrogen (strictly required to prevent oxidation).[1][2]

Part 3: Experimental Protocols for Characterization

Do not rely on literature values alone. Use these protocols to validate your specific batch.

3.1 Melting Point Determination (Capillary Method)

-

Equipment: Melting Point Apparatus (e.g., Büchi, Mettler Toledo).

-

Standard: Benzophenone (mp 48°C) or Vanillin (mp 81-83°C) for calibration.[2]

-

Protocol:

-

Dry the sample under vacuum (room temp, 2 hours) to remove solvent residues which depress MP.

-

Ramp Rate: 5 °C/min until 35°C, then 1 °C/min to catch the onset.

-

Observation: Record Onset (first liquid drop) and Clear Point (complete melt).

-

Note: If the range is broad (>2°C), recrystallize from Hexane/EtOAc.

-

3.2 Differential Scanning Calorimetry (DSC) Workflow

DSC provides the most definitive data for purity and thermal stability.[1][2]

Figure 1: DSC Workflow for thermal profiling. A sharp endotherm indicates melting; an exotherm indicates decomposition.[1]

3.3 Thermogravimetric Analysis (TGA)

Part 4: Synthesis & Impurity Implications

The thermal stability of your material is heavily dependent on its synthesis history.[1]

4.1 Common Synthesis Route

The standard route involves the reduction of 2-tert-butyl-7-nitrobenzofuran .[1][2]

-

Precursor: 2-tert-butyl-7-nitrobenzofuran (Solid, mp ~90-110°C).[1][2]

-

Risk: Residual nitro-compound raises the melting point and introduces explosion hazards at high temperatures.[1][2]

-

Validation: Use TLC (Hexane:EtOAc 4:1) to ensure complete reduction.[1][2] The amine (product) will be more polar (lower R_f) and may streak on silica.[2]

4.2 Salt Formation for Stability

If the free base (amine) is an unstable oil or low-melting solid, convert it to the Hydrochloride (HCl) salt for characterization and storage.[2]

-

Protocol: Dissolve amine in Et₂O → Add 2M HCl in Et₂O dropwise → Filter white precipitate.

-

Benefit: The HCl salt will have a significantly higher MP (>200°C, decomp) and improved oxidative stability.

Part 5: Summary Data Table

| Property | Value / Range (Estimated) | Method of Verification |

| Physical State | Pale yellow solid or viscous oil | Visual Inspection |

| Melting Point | 45 – 65 °C (Free Base) | Capillary / DSC |

| Melting Point (HCl Salt) | > 200 °C (Decomposition) | Capillary (Sealed) |

| Boiling Point | ~140–150 °C @ 1 mmHg | Vacuum Distillation (Not recommended) |

| Thermal Decomposition | T_onset > 220 °C | TGA (10°C/min, N2) |

| Storage Stability | Poor (Oxidation prone) | Store under Argon @ 4°C |

References

-

Echemi. (2024).[1][2] Safety Data Sheet: 2-Butyl-benzofuran-5-ylamine hydrochloride. Retrieved from [2]

-

PubChem. (2025).[1][2][3] Compound Summary: 2-Butylbenzofuran (CAS 4265-27-4).[1][2] National Library of Medicine.[1] Retrieved from [2]

-

MDPI. (2024).[1][2] Synthesis of Benzofuran Derivatives via Tandem Cyclization. Molecules. Retrieved from [2]

-

Thermo Fisher Scientific. (2025).[1][2] Product Specification: 4-Chloro-7-nitrobenzofurazan. Retrieved from [2][4]

-

Sigma-Aldrich. (2025).[1][2][5] Product Detail: 2-butyl-1-benzofuran.[1][2] Retrieved from [2]

Sources

- 1. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 3. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-7-nitrobenzofurazan, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

The Tert-Butyl Benzofuran Amine Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential

Introduction: The Benzofuran Core in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in drug discovery.[1][2] Found in a variety of natural products and synthetic compounds, benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This has made the benzofuran nucleus a focal point for medicinal chemists seeking to develop novel therapeutics. This guide delves into a specific, yet highly significant, subset of these compounds: the tert-butyl benzofuran amine scaffolds. We will explore the historical context of their discovery, the rationale behind their design, detailed synthetic methodologies, and their evolving therapeutic applications.

The Genesis of a Scaffold: Early Discoveries and the Strategic Introduction of the Tert-Butyl Group

The journey of the tert-butyl benzofuran amine scaffold is not one of a single "eureka" moment but rather an evolution of chemical synthesis and a growing understanding of structure-activity relationships (SAR).

The Rise of Aminobenzofurans

Early research into benzofuran chemistry laid the groundwork for the later development of more complex derivatives. The introduction of an amine functionality to the benzofuran core was a significant step, as it provided a key handle for modulating the physicochemical properties and biological activity of the resulting compounds. Aminobenzofurans have been investigated for a range of therapeutic applications, including their potential as anticancer agents and P-glycoprotein inhibitors.[1][4]

The "Tert-Butyl" Advantage: More Than Just Bulk

The tert-butyl group, a bulky and lipophilic moiety, is a common feature in many drug molecules. Its incorporation is often a deliberate strategy to enhance a compound's therapeutic profile. The primary advantages of the tert-butyl group include:

-

Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor or enzyme, reducing off-target effects.

-

Conformational Rigidity: The presence of a tert-butyl group can lock a flexible molecule into a specific, biologically active conformation, enhancing its potency.

-

Improved Pharmacokinetics: As a lipophilic group, the tert-butyl moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A pivotal moment in the history of tert-butyl benzofuran amines was the development of Bufuralol in the 1970s.[5] This compound, a 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane, emerged from structure-activity studies as a potent beta-adrenoceptor blocking agent.[5][6] The success of Bufuralol highlighted the therapeutic potential of this specific chemical scaffold and spurred further interest in its development.

Synthetic Methodologies: Crafting the Tert-Butyl Benzofuran Amine Core

The synthesis of tert-butyl benzofuran amine scaffolds can be approached through various routes, often tailored to achieve specific substitution patterns. Below are two representative synthetic strategies.

Strategy 1: Synthesis of 2-(tert-Butylamino)ethyl Benzofuran Derivatives (e.g., Bufuralol)

This classical approach is exemplified by the synthesis of beta-blockers like Bufuralol. The general strategy involves the construction of the benzofuran core followed by the introduction of the tert-butylaminoethanol side chain.

Experimental Protocol:

-

Synthesis of the Benzofuran Ketone: A substituted salicylaldehyde is reacted with a suitable α-halo ketone in the presence of a base (e.g., potassium carbonate) to form an ether intermediate. This intermediate then undergoes an intramolecular cyclization to yield the desired benzofuran ketone.

-

Bromination of the Ketone: The benzofuran ketone is then brominated at the α-position using a brominating agent such as bromine or N-bromosuccinimide.

-

Reaction with tert-Butylamine: The resulting α-bromo ketone is reacted with tert-butylamine to introduce the amino group.

-

Reduction of the Ketone: Finally, the ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield the target tert-butyl benzofuran ethanolamine.

Logical Workflow for Bufuralol Synthesis

Caption: Synthetic workflow for Bufuralol.

Strategy 2: Modern Approaches to N-tert-Butyl-2-aminobenzofurans via [4+1] Cycloaddition

More contemporary methods offer efficient and versatile routes to 2-aminobenzofurans. One such approach is the scandium-triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides.[4][7] This method allows for the direct installation of the N-tert-butyl amine group onto the benzofuran core.

Experimental Protocol:

-

Generation of ortho-Quinone Methide (o-QM): An appropriate o-hydroxybenzyl alcohol is treated with a Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃), to generate the reactive o-QM intermediate in situ.

-

[4+1] Cycloaddition: The in situ generated o-QM then undergoes a formal [4+1] cycloaddition reaction with tert-butyl isocyanide.

-

Aromatization: The resulting cycloadduct rapidly aromatizes to afford the stable N-tert-butyl-2-aminobenzofuran product.

Mechanism of [4+1] Cycloaddition for N-tert-Butyl-2-aminobenzofuran Synthesis

Caption: [4+1] Cycloaddition for 2-aminobenzofurans.

Structure-Activity Relationships and Therapeutic Applications

The interplay between the benzofuran core, the amine functionality, and the tert-butyl group gives rise to a diverse range of pharmacological activities.

Cardiovascular Applications: Beta-Adrenoceptor Blockade

As exemplified by Bufuralol, tert-butyl benzofuran amines have a well-established role as beta-blockers.[5][6] The tert-butyl group is crucial for potent and selective binding to the beta-adrenergic receptor.

| Compound | Structure | Key Features | Biological Activity |

| Bufuralol | 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane | Benzofuran core, ethanolamine side chain with a tert-butyl group | Non-selective beta-adrenoceptor antagonist |

Signaling Pathway: Beta-Adrenergic Receptor Blockade

Caption: Mechanism of beta-blockade by Bufuralol.

Central Nervous System (CNS) Applications

Substituted benzofurans, including those with aminoalkyl side chains, have been investigated for their effects on the central nervous system. Some derivatives act as monoamine reuptake inhibitors, similar to certain antidepressants and psychostimulants.[8] While specific research on tert-butyl benzofuran amines in this area is less extensive, the known psychoactivity of related compounds suggests potential for exploration. The tert-butyl group could modulate selectivity for different monoamine transporters (e.g., serotonin, dopamine, norepinephrine).

Anticancer Potential

The benzofuran scaffold is a common feature in many compounds with anticancer activity.[2] Research has shown that aminobenzofuran derivatives can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some derivatives have been shown to inhibit P-glycoprotein, a drug efflux pump that contributes to multidrug resistance in cancer.[7] The introduction of a tert-butyl group could enhance the potency and selectivity of these anticancer effects.

Future Perspectives

The tert-butyl benzofuran amine scaffold remains a promising area for drug discovery. Future research is likely to focus on:

-

Development of Novel Synthetic Methods: The creation of more efficient and stereoselective synthetic routes will facilitate the generation of diverse libraries of these compounds for biological screening.

-

Exploration of New Therapeutic Targets: While their role as beta-blockers is well-established, the potential of these scaffolds in oncology, neurology, and infectious diseases warrants further investigation.

-

Fine-Tuning of Pharmacokinetic Properties: A deeper understanding of how the tert-butyl group and other substituents influence the ADME properties of these compounds will be crucial for the development of orally bioavailable and effective drugs.

References

-

Fothergill, G. A., et al. (1977). Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines. Arzneimittel-Forschung, 27(5), 978-81. [Link]

-

Lin, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8538. [Link]

- Ishikawa, T., et al. (2005). A novel method for the synthesis of 2-aminobenzofurans. Tetrahedron Letters, 46(44), 7561-7564.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers. [Link]

-

Lin, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8538. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Hamilton, T. C., & Parkes, M. W. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. Arzneimittel-Forschung, 27(7), 1410-7. [Link]

-

Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1345–1356. [Link]

-

Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(10), 2893–2905. [Link]

-

Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

-

Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

R Discovery. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. R Discovery. [Link]

-

Nakagawa, K., et al. (1979). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Journal of Medicinal Chemistry, 22(12), 1466-70. [Link]

-

Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

- Google Patents. (2011). Preparation of benzofurans and use thereof as synthetic intermediates.

-

ResearchGate. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry. [Link]

-

ChEMBL. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. ChEMBL. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization of 2-Tert-butyl-benzofuran-7-ylamine

An In-Depth Technical Guide to the pKa and Ionization of 2-Tert-butyl-benzofuran-7-ylamine

Foreword

As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug development. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a molecule's behavior in physiological environments.[1][2] The extent of ionization at a given pH dictates everything from solubility and membrane permeability to target binding and metabolic stability.[3][4] This guide provides a detailed examination of 2-tert-butyl-benzofuran-7-ylamine, a molecule featuring the benzofuran scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities.[5][6][7] We will dissect the structural elements that influence its basicity, outline rigorous experimental protocols for pKa determination, and discuss the profound implications of its ionization profile for drug discovery professionals.

Theoretical pKa Analysis: A Structural Rationale

1.1. The Aniline Benchmark Aniline, the simplest aromatic amine, has a conjugate acid pKa of approximately 4.6. This value serves as our fundamental baseline. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which reduces its availability to accept a proton, making aniline a much weaker base than aliphatic amines (e.g., cyclohexylamine, pKa ≈ 10.6).[8]

1.2. Electronic Influence of the Benzofuran Core The defining feature of the subject molecule is the benzofuran ring system. The oxygen atom in the furan ring possesses lone pairs of electrons that can participate in resonance with the fused benzene ring. This participation enriches the aromatic system with electron density. The position of the amino group at C7 is crucial. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density on the nitrogen of the 7-amino group. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity compared to aniline.

1.3. Substituent Effects: The 2-tert-butyl Group The tert-butyl group at the C2 position is an alkyl group, which is known to be weakly electron-donating through an inductive effect.[9] However, given its distance from the C7 amino group, its direct inductive influence is likely minimal. Its primary role is more steric, potentially influencing molecular conformation and solvation, but its electronic impact on the pKa of the distant amino group is expected to be negligible.

1.4. Estimated pKa Value Considering the dominant electron-donating resonance effect of the benzofuran oxygen, it is predicted that the pKa of 2-tert-butyl-benzofuran-7-ylamine will be higher than that of aniline (pKa ≈ 4.6). The effect is analogous to that of an alkoxy group on the aniline ring, which typically increases the pKa. Therefore, a reasoned estimate for the pKa of 2-tert-butyl-benzofuran-7-ylamine would fall in the range of 5.0 to 5.5 . This estimate, however, must be confirmed by empirical measurement.

Experimental Determination of pKa

Accurate pKa determination is essential, as computational predictions can be influenced by the complexities of solvation and molecular conformation.[4][10] The combination of computational and experimental approaches yields the most reliable ionization profiles.[4] Two gold-standard, self-validating methods are detailed below.

2.1. Protocol 1: Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for pKa determination, favored for its simplicity and low cost.[11][12] It directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate readings across the expected titration range.

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-tert-butyl-benzofuran-7-ylamine in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., 50% ethanol-water) may be necessary.[13] The use of a co-solvent requires a correction to the final pKa value to relate it back to a purely aqueous environment.

-

Titration: Place the sample solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at which exactly half of the amine has been protonated. This corresponds to the midpoint of the steepest portion of the titration curve (the half-equivalence point). This can be determined graphically or by calculating the first derivative of the curve, where the peak indicates the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

2.2. Protocol 2: UV-Vis Spectrophotometry This method is ideal for compounds possessing a chromophore whose absorbance spectrum changes upon ionization.[4][13] It leverages the difference in electron distribution—and thus light absorption—between the neutral base (B) and its conjugate acid (BH+).

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

-

Spectrum Scans: Prepare two reference solutions of the analyte: one in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is >99% in the BH+ form) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is >99% in the B form). Scan the full UV-Vis spectrum for both to identify the wavelength of maximum absorbance difference (λ_max_diff) between the two forms.

-

Absorbance Measurements: Prepare a series of solutions by dissolving a fixed concentration of the analyte in each of the prepared buffers. Measure the absorbance of each solution at the predetermined λ_max_diff.

-

Data Analysis: Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This will generate a sigmoidal curve.

-

pKa Determination: The pKa is equal to the pH at the inflection point of the sigmoidal curve, which is the point where the absorbance is exactly halfway between the minimum and maximum values.[12]

Ionization Profile and Implications in Drug Development

The pKa value is not merely a number; it is the key that unlocks the molecule's ionization profile. The Henderson-Hasselbalch equation quantitatively describes the relationship between pH, pKa, and the ratio of the ionized (conjugate acid, BH+) and non-ionized (free base, B) forms.

For a base: pKa = pH + log([BH+]/[B])

This relationship dictates the molecule's charge state in different biological compartments, which has profound consequences for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3]

Caption: Relationship between pKa, pH, and key drug properties.

3.1. Quantitative Ionization Data Using our estimated pKa of 5.2, we can calculate the percentage of 2-tert-butyl-benzofuran-7-ylamine that will be in its ionized (protonated) form at various physiological pH values.

| Biological Compartment | Typical pH | % Ionization (BH+) | Dominant Form | Primary Implication |

| Stomach (Fasted) | 1.5 - 2.0 | >99.9% | Ionized | High aqueous solubility, but poor membrane absorption. |

| Duodenum | 6.0 - 6.5 | 13.6% - 34.5% | Non-Ionized | Favorable balance for dissolution and subsequent absorption. |

| Blood/Plasma | 7.4 | ~0.6% | Non-Ionized | Increased lipophilicity, facilitating distribution into tissues. |

| Lysosome | 4.5 - 5.0 | 61.0% - 85.9% | Ionized | Potential for lysosomal trapping, affecting drug distribution. |

3.2. Impact on Drug Discovery and Development

-

Absorption: For oral administration, a drug must first dissolve and then permeate the gut wall. With a pKa of ~5.2, the molecule will be highly ionized and soluble in the acidic stomach but will transition to a predominantly non-ionized, more permeable form in the higher pH of the small intestine, which is the primary site of drug absorption.[1] This pH-dependent shift is often favorable for oral bioavailability.

-